Bienvenue dans la boutique en ligne BenchChem!

(+)-4-Deoxygigantecin

Natural Product Chemistry Structure-Activity Relationship Procurement Verification

(+)-4-Deoxygigantecin is a bioactive annonaceous acetogenin (ACG) belonging to the non-adjacent bis-tetrahydrofuran (bis-THF) subclass, originally isolated from the bark of Goniothalamus giganteus. It is characterized by a C37 fatty acid backbone bearing two non-adjacent tetrahydrofuran rings, a terminal butenolide lactone, and a defined stereochemistry that mimics the more potent but structurally distinct gigantecin.

Molecular Formula C37H66O7
Molecular Weight 622.9 g/mol
Cat. No. B1197616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-4-Deoxygigantecin
Synonyms4-deoxygigantecin
Molecular FormulaC37H66O7
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3=CC(OC3=O)C)O)O)O
InChIInChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-14-17-20-31(38)35-25-26-36(44-35)33(40)23-22-32(39)34-24-21-30(43-34)19-16-13-11-12-15-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31+,32-,33+,34-,35+,36+/m0/s1
InChIKeyAUIKUKHBIJHVLQ-QMSPDADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (+)-4-Deoxygigantecin: Non-Adjacent Bis-THF Annonaceous Acetogenin for Antitumor & Pesticidal R&D


(+)-4-Deoxygigantecin is a bioactive annonaceous acetogenin (ACG) belonging to the non-adjacent bis-tetrahydrofuran (bis-THF) subclass, originally isolated from the bark of Goniothalamus giganteus. It is characterized by a C37 fatty acid backbone bearing two non-adjacent tetrahydrofuran rings, a terminal butenolide lactone, and a defined stereochemistry that mimics the more potent but structurally distinct gigantecin [1]. Its reported antitumor properties are linked to the inhibition of mitochondrial complex I in cancerous cells, positioning it as a key compound for cancer biology and pest management research [2].

Why (+)-4-Deoxygigantecin Cannot Be Substituted with Other Annonaceous Acetogenins in Research


The annonaceous acetogenin family is structurally diverse, and even minor changes to sterics or functional group placement critically impact adenosine triphosphate (ATP) inhibition potency and tumor cell selectivity [1]. Simple structural analogs, such as classes of mono-THF ACGs like giganenin, show a different potency range (ED50 values as low as 5.80 × 10⁻⁸ μg/mL) compared to the bis-THF classes [2]. Furthermore, the non-adjacent bis-THF arrangement of (+)-4-deoxygigantecin directly influences its geometry and biological activity profile relative to the more potent adjacent bis-THF layout found in compounds like bullatacin [1]. Therefore, substituting (+)-4-deoxygigantecin with a generic adjacent or mono-THF acetogenin will alter the specific mitochondrial complex I binding interactions and skew structure-activity relationship (SAR) and in-vitro bioassay data.

Quantitative Functional Evidence for (+)-4-Deoxygigantecin vs. Closest Analogues


Structural Identity and Physicochemical Profiling vs. Gigantecin

(+)-4-Deoxygigantecin is structurally identical to gigantecin, a known potent agent, but critically lacks the C4 secondary alcohol. This absence results in a molecular weight of 622.9 g/mol (C₃₇H₆₆O₇) versus 638.9 g/mol for gigantecin, reducing the hydrogen bond donor count by one and altering polarity [1]. The stereochemistry for the remaining chiral centers (15R, 16S, 19R, 20S) is confirmed to be identical to that of gigantecin through total synthesis and optical rotation, providing a well-defined molecular entity for research [2].

Natural Product Chemistry Structure-Activity Relationship Procurement Verification

Class-Level Cytotoxic Potency: Nonadjacent Bis-THF vs. Adjacent Bis-THF Acetogenins

A review of 133 acetogenins demonstrates a clear potency hierarchy based on the THF ring arrangement. The relative inhibitory concentration (ED50) for nonadjacent bis-THF ACGs, which includes (+)-4-deoxygigantecin, is in the range of 10⁻⁶ to 10⁻⁸ μg/mL against human tumor cell lines [1]. This is markedly different from the adjacent bis-THF class, such as asiminacin and bullatacin, which show 100- to 10,000-fold greater potency with ED50 values in the range of 10⁻⁹ to 10⁻¹² μg/mL [1].

Cancer Cell Biology Drug Discovery Pharmacology

Synthetic Accessibility: 4-Deoxygigantecin Total Synthesis Complexity vs. Gigantecin

The total synthesis of (+)-4-deoxygigantecin was the first to be achieved among its structural peers, proceeding in 28 linear steps with a 1.2% overall yield from propargyl alcohol [1]. This milestone demonstrated a modular synthetic strategy that avoids the complexities of installing the C4 alcohol found in gigantecin, thereby establishing a scalable and well-documented pathway for obtaining the authentic material for biological studies [2].

Total Synthesis Medicinal Chemistry Chemical Sourcing

Stereochemical Purity Validated Against the Natural Standard Gigantecin

The absolute stereochemistry of the naturally isolated 4-deoxygigantecin was determined using the advanced Mosher ester method and circular dichroism, revealing it to be identical to that of gigantecin, whose structure was later confirmed by X-ray crystallography [1]. The total synthesis further confirmed this, with the synthetic sample matching the natural product in both ¹H NMR and optical rotation, validating stereochemical homogeneity [2].

Analytical Chemistry Natural Product Characterization Chiral Purity

Crop Protection Potential: Direct Pesticidal Activity Comparison with Rotenone

In an activity-directed fractionation study, both (+)-4-deoxygigantecin and (2,4-cis and trans)-gigantecinone demonstrated a more potent insecticidal effect on yellow fever mosquito larvae (Aedes aegypti) than the well-established natural insecticide rotenone, a known mitochondrial complex I inhibitor [1]. This result validates the potential of 4-deoxygigantecin as a lead structure for novel, biologically-derived pesticidal agents.

Agricultural Biotechnology Insecticide Discovery Mitochondrial Complex I Inhibitor

Top R&D Applications for (+)-4-Deoxygigantecin Based on Evidence


Pharmacological Studies on Mitochondrial Complex I Inhibition Selectivity

(+)-4-Deoxygigantecin provides a distinct tool molecule for exploring the structure-activity relationship of mitochondrial complex I inhibition. Its classification as a nonadjacent bis-THF ACG gives it an ED50 potency in the 10⁻⁶ to 10⁻⁸ μg/mL range, which is 100- to 1,000,000-fold less potent than adjacent bis-THF ACGs like bullatacin. This potency window is critical for research aiming to decouple potent cell-killing from severe neurotoxicity, a major challenge in developing therapeutic ACGs [1].

Functional Studies of the C4 Hydroxyl Group in Gigantecin Analogs

The structural identity between (+)-4-deoxygigantecin and gigantecin, save for the absence of the C4 secondary alcohol, provides a perfect matched pair for studying the role of that specific functional group. Researchers can directly attribute any differences in tumor cell line selectivity, ATP depletion kinetics, or in-vivo pharmacokinetic profiles between the two compounds to the C4 hydroxyl, enabling rational analog design [2].

Synthesis and Derivatization of Nonadjacent Bis-THF Acetogenin Libraries

The established 28-step synthesis of 4-deoxygigantecin, which achieved a 1.2% overall yield, serves as a validated blueprint for medicinal chemistry teams. The modular coupling of the bis-THF and butenolide fragments, combined with its 2,4-cis THF ring configuration matching the natural product, makes it an ideal parent scaffold for generating libraries of semi-synthetic derivatives for lead optimization programs [3].

Exploration of Dual-Use Antitumor and Pesticidal Lead Structures

Following direct evidence that (+)-4-deoxygigantecin exerts insecticidal activity against Aedes aegypti larvae that is more potent than the commercial standard rotenone, agricultural biotechnology firms can use this compound to validate target engagement of mitochondrial complex I in pest species. This allows for parallel testing of the same compound in both human cancer cell culture and whole-organism arthropod models, streamlining early-stage discovery pipelines [4].

Quote Request

Request a Quote for (+)-4-Deoxygigantecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.